![molecular formula C23H29N5O2 B2702015 9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850243-73-1](/img/structure/B2702015.png)
9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
The compound is a derivative of purine or pyrimidine, which are key components of nucleic acids like DNA and RNA. It has a cyclohexyl group, a methyl group, and a phenylmethyl group attached to it, which could potentially alter its properties and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine or pyrimidine ring, and the attachment of the cyclohexyl, methyl, and phenylmethyl groups. Without specific synthesis references, it’s difficult to provide more details .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine or pyrimidine ring system would form the core of the molecule, with the cyclohexyl, methyl, and phenylmethyl groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions on the molecule. For example, the purine or pyrimidine ring might be involved in hydrogen bonding or stacking interactions, while the cyclohexyl and phenylmethyl groups could participate in hydrophobic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a high molecular weight due to the presence of multiple functional groups, and its solubility could be affected by the balance of hydrophilic and hydrophobic groups .Mechanism of Action
Future Directions
properties
IUPAC Name |
9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-16-9-11-17(12-10-16)15-28-21(29)19-20(25(2)23(28)30)24-22-26(13-6-14-27(19)22)18-7-4-3-5-8-18/h9-12,18H,3-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVPWSOINCRLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5CCCCC5)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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